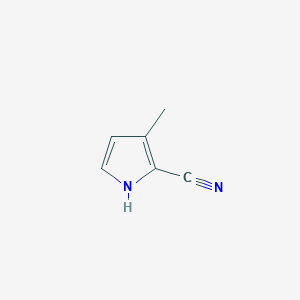

3-Methyl-1H-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-5-2-3-8-6(5)4-7/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMWYJKHFUVUFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00483258 | |

| Record name | 1H-Pyrrole-2-carbonitrile, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24014-22-0 | |

| Record name | 1H-Pyrrole-2-carbonitrile, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00483258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of Pyrrole Carbonitriles

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for 3-Methyl-1H-pyrrole-2-carbonitrile is not detailed in the available research, analysis of closely related pyrrole (B145914) derivatives provides significant insight into the expected structural characteristics. For instance, studies on compounds like 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile and 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile demonstrate the power of this technique in structural elucidation nih.govmdpi.com.

Analysis of Molecular Conformation and Planarity

For this compound, X-ray diffraction analysis would be expected to confirm the planarity of the pyrrole ring, a characteristic feature of this aromatic heterocycle. In similar structures, the non-hydrogen atoms of the core molecule are often found to be essentially coplanar nih.gov. The analysis would provide precise bond lengths and angles, defining the geometry of the methyl and carbonitrile substituents relative to the pyrrole ring. Studies on related molecules, such as 2-(2,5-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile, show that the pyrrole ring itself is completely planar mdpi.com. Any minor deviations from planarity, or torsion angles involving the substituents, would be quantified, offering a complete picture of the molecule's preferred conformation in the solid state.

Characterization of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions . For this compound, the presence of the N-H group, the nitrile nitrogen, and the aromatic π-system suggests several key interactions that would likely dictate its solid-state architecture. These interactions are crucial in understanding the material's physical properties.

Hydrogen Bonding: The pyrrole N-H group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group is a potent hydrogen bond acceptor. This would likely lead to the formation of strong N-H···N≡C hydrogen bonds, which often direct the primary assembly of molecules into chains or dimers mdpi.commdpi.com.

C-H···N Interactions: Weaker C-H···N interactions, involving the methyl or ring C-H groups and the nitrile nitrogen, can also play a significant role in stabilizing the crystal lattice nih.gov.

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Pyrrole N-H | Nitrile Nitrogen | Primary structural motif, strong directional interaction |

| C-H···N Interaction | Methyl/Ring C-H | Nitrile Nitrogen | Secondary stabilization of the crystal lattice |

| π–π Stacking | Pyrrole Ring (π-system) | Pyrrole Ring (π-system) | Contributes to crystal packing and stability |

Other Spectroscopic and Analytical Techniques

Beyond X-ray crystallography, a suite of other spectroscopic and analytical methods is essential for a comprehensive characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within a molecule elte.hulibretexts.org. The conjugated system of this compound, which includes the pyrrole ring and the carbonitrile group, is expected to give rise to characteristic absorptions.

The primary electronic transitions anticipated for this molecule are π → π* transitions uzh.chlibretexts.org. These involve the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. Due to the conjugated nature of the molecule, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced, typically resulting in absorption in the 200-400 nm range libretexts.orglibretexts.org. Theoretical studies on related pyrrole derivatives confirm that such transitions are responsible for their UV absorption profiles researchgate.netresearchgate.net. The presence of the methyl group (an auxochrome) may cause a slight bathochromic (red) shift compared to the unsubstituted pyrrole-2-carbonitrile (B156044).

| Transition Type | Orbitals Involved | Expected Wavelength Region |

| π → π | HOMO (π) → LUMO (π) | 200-400 nm |

Fluorescence Spectroscopy for Photophysical Properties

Molecules with extended π systems, like many pyrrole derivatives, often exhibit fluorescence. Fluorescence spectroscopy is a powerful tool to investigate the photophysical properties of a compound by measuring the light it emits after being excited by a higher-energy photon. Key parameters obtained from this technique include the emission wavelength, fluorescence quantum yield, and Stokes shift (the difference between the absorption and emission maxima).

Studies on oligomers of related pyrrole derivatives, such as 3-methyl pyrrole-4-carboxylic acid, have shown that these systems can be fluorescent researchgate.netresearchgate.net. An analysis of this compound would involve measuring its emission spectrum after excitation at its absorption maximum (λmax). The resulting data would characterize its properties as a potential fluorophore, which is valuable for applications in materials science and sensing.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method serves as a crucial check for purity and for verifying that the empirical formula of the synthesized compound matches its theoretical composition acgpubs.org.

For this compound, the molecular formula is C₆H₆N₂ nih.gov. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated.

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 67.95% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 5.70% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 26.41% |

| Total | C₆H₆N₂ | 106.128 | 100.00% |

Experimental values obtained from an elemental analyzer for a pure sample of this compound are expected to be in close agreement with these calculated percentages, typically within a ±0.4% margin, thus confirming its elemental composition and purity.

Chemical Reactivity and Derivatization of 3 Methyl 1h Pyrrole 2 Carbonitrile

Reactivity of the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. nih.gov This reactivity allows for the conversion of the nitrile into various other functional groups, including carboxylic acids, aldehydes, and amines.

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. A prominent example is the reaction with organometallic reagents, such as Grignard reagents. The addition of a Grignard reagent (R-MgX) to the nitrile forms an intermediate imine anion, which, upon aqueous workup and hydrolysis, yields a ketone. organic-chemistry.org This reaction provides a valuable route for carbon-carbon bond formation, attaching a new alkyl or aryl group to the carbon that was formerly part of the nitrile.

The nitrile group of 3-Methyl-1H-pyrrole-2-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, 3-Methyl-1H-pyrrole-2-carboxylic acid. sigmaaldrich.com This transformation can be achieved under either acidic or basic conditions, typically by heating the compound under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH). libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.comyoutube.com

Acid-catalyzed hydrolysis : The nitrile is heated with a dilute acid, which protonates the nitrogen atom, activating the carbon for nucleophilic attack by water. The final product is the free carboxylic acid. libretexts.orgchemguide.co.uk

Base-catalyzed hydrolysis : The nitrile is heated with an aqueous alkali solution. This process initially forms a carboxylate salt, which must then be treated with a strong acid in a separate step to protonate the salt and yield the final carboxylic acid product. libretexts.org

The nitrile group can be selectively reduced to either a primary amine (an aminomethyl group) or an aldehyde, depending on the reducing agent and reaction conditions used.

Reduction to Aminomethyl Group : Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine, 3-methyl-1H-pyrrol-2-ylmethanamine. This reaction involves the addition of two hydride equivalents to the nitrile carbon. libretexts.orgyoutube.commasterorganicchemistry.com The reaction is typically performed in a dry ether solvent, followed by an aqueous workup to yield the amine. youtube.comyoutube.com

Reduction to Aldehyde : A partial reduction to the aldehyde, 3-methyl-1H-pyrrole-2-carbaldehyde, can be accomplished using a sterically hindered and less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The DIBAL-H adds one hydride equivalent to form an aluminum-imine intermediate, which is then hydrolyzed during workup to release the aldehyde. chemistrysteps.com

| Desired Product | Reagent | Typical Conditions | Product Name |

|---|---|---|---|

| Aminomethyl Group | Lithium Aluminum Hydride (LiAlH₄) | 1) THF or Et₂O, 2) H₂O workup | 3-methyl-1H-pyrrol-2-ylmethanamine |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | 1) Toluene (B28343) or CH₂Cl₂, -78 °C, 2) H₂O workup | 3-methyl-1H-pyrrole-2-carbaldehyde uni.lu |

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution. stackexchange.com The regioselectivity of this substitution on this compound is dictated by the combined electronic effects of the existing substituents. The C-3 methyl group is an activating, ortho, para-director, while the C-2 nitrile group is a deactivating, meta-director. libretexts.org The positions available for substitution are C-4 and C-5. The activating effect of the methyl group enhances the reactivity of the ring, particularly at the C-4 (ortho) and C-5 (para) positions. The deactivating nitrile group directs away from the C-3 and C-5 positions. The confluence of these effects generally favors substitution at the C-4 and C-5 positions.

Friedel-Crafts acylation is a key method for introducing acyl groups onto the pyrrole ring. organic-chemistry.org For pyrroles bearing an electron-withdrawing group at the C-2 position, such as a nitrile, electrophilic substitution is strongly directed to the C-4 position. nih.govresearchgate.net Research on the Friedel-Crafts acetylation of 2-pyrrolecarbonitrile has shown that it yields the 4-substituted product. researchgate.net Therefore, the acylation of this compound with an acyl chloride (RCOCl) and a Lewis acid catalyst (e.g., AlCl₃) is expected to proceed with high regioselectivity to yield the corresponding 4-acyl derivative.

| Reaction Type | Typical Reagents | Expected Major Product |

|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-3-methyl-1H-pyrrole-2-carbonitrile |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 4-Formyl-3-methyl-1H-pyrrole-2-carbonitrile |

Given the electron-rich nature of the pyrrole ring, halogenation and nitration are feasible reactions, though they must be conducted under controlled conditions to avoid polymerization or degradation, especially during nitration.

Halogenation : The bromination of pyrroles with electron-withdrawing groups at C-2 is known to occur, yielding products such as 3-bromo-1H-pyrrole-2-carbonitrile. sigmaaldrich.com For this compound, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to substitute at the C-5 position, which is activated by the C-3 methyl group and less sterically hindered than the C-4 position.

Nitration : Direct nitration of pyrroles can be challenging due to the harsh acidic conditions typically employed, which can lead to side reactions. Milder nitrating agents, such as acetyl nitrate (B79036) (CH₃COONO₂), are often preferred. Based on the directing effects of the existing substituents, nitration would be predicted to occur primarily at the C-5 position, yielding 3-methyl-5-nitro-1H-pyrrole-2-carbonitrile.

Transformations of Methyl and Other Pyrrole Substituents

The functional groups attached to the pyrrole core of this compound, namely the methyl and nitrile moieties, serve as handles for a variety of chemical modifications.

The nitrile group is a versatile functional group that can undergo several key transformations.

Reduction: The carbonitrile can be reduced to a primary amine (3-methyl-1H-pyrrol-2-yl)methanamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This introduces a basic amino group, which can be a key component in the synthesis of biologically active compounds.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3-methyl-1H-pyrrole-2-carboxylic acid. sigmaaldrich.com This carboxylic acid derivative opens up further derivatization possibilities, such as esterification or amide bond formation.

Cycloaddition: Carbonitrile-substituted pyrroles can participate in cycloaddition reactions, serving as building blocks for more complex heterocyclic systems.

The methyl group at the C3 position is generally less reactive than the nitrile group. However, the hydrogen atoms on the methyl group are relatively acidic because the resulting carbanion can be stabilized by resonance through delocalization into the pyrrole ring. youtube.com This allows for potential deprotonation with a strong base, followed by reaction with an electrophile to functionalize the methyl group.

Additionally, the N-H proton of the pyrrole ring is acidic and can be removed by a base. The resulting pyrrolide anion can be alkylated or acylated at the nitrogen atom. The choice of metal counter-ion and solvent can influence whether the subsequent reaction occurs at the nitrogen or at a carbon atom. wikipedia.org

| Substituent | Reaction Type | Typical Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 2-Cyano | Reduction | Lithium aluminum hydride (LiAlH₄) | (3-Methyl-1H-pyrrol-2-yl)methanamine | |

| 2-Cyano | Hydrolysis | H₃O⁺ or OH⁻, heat | 3-Methyl-1H-pyrrole-2-carboxylic acid | sigmaaldrich.com |

| 1-NH | N-Alkylation | Base (e.g., NaH), Alkyl halide (e.g., CH₃I) | 1,3-Dimethyl-1H-pyrrole-2-carbonitrile | pharmaguideline.comwikipedia.org |

Annulation, Ring Contraction, and Ring Expansion Strategies for Pyrrole Derivatives

The pyrrole ring itself is not static and can be modified through skeletal rearrangements to form different ring systems. These strategies are crucial for creating diverse molecular architectures from a common pyrrole precursor.

Ring Expansion: One of the notable reactions of the pyrrole nucleus is its expansion into a six-membered pyridine (B92270) ring. pharmaguideline.comslideshare.net

Ciamician–Dennstedt Rearrangement: Pyrroles can react with carbenes, such as dichlorocarbene (B158193) generated from chloroform (B151607) and a strong base, in a [2+1] cycloaddition. The resulting dichlorocyclopropane intermediate can rearrange to afford a 3-chloropyridine (B48278) derivative. wikipedia.org Applying this to this compound would be expected to yield a substituted chloropyridine.

Base-Induced Expansion: Heating a pyrrole with sodium ethoxide is another method reported to expand the five-membered ring into a pyridine. pharmaguideline.com

Catalytic Expansion: A process involving the reaction of a pyrrole-containing compound with methanol (B129727) in the presence of an acidic refractory oxide catalyst at high temperatures (300-500 °C) can also produce pyridine derivatives. google.com

Nitrogen Deletion: A modern skeletal editing method involves a Diels-Alder reaction between an N-Boc protected pyrrole and an alkyne, followed by deprotection and nitrosylation, which extrudes N₂O to form a benzene (B151609) ring. thieme-connect.com

Annulation: Annulation involves the construction of a new ring fused to the existing pyrrole core. This is a powerful strategy for building polycyclic and complex heterocyclic systems.

[3+2] Annulation: Propargyl sulfonium (B1226848) salts can act as two-carbon synthons in a sequential [3+2] annulation reaction with N-ylides to create fused ring systems like indolizines. rsc.org

Tandem Annulation: The reaction of 1,3-enynes with various partners can lead to the formation of fused pyrrole derivatives. beilstein-journals.org For instance, a three-component cascade reaction of 1,3-enynes, anilines, and a trifluoromethylating agent can produce highly substituted pyrroles. beilstein-journals.org

Intramolecular Annulation: Pyrroles with appropriate side chains can undergo intramolecular cyclization to form fused rings. For example, 4-acylpyridine-3,5-dicarbonitriles containing a pyrrole moiety can undergo regioselective annulation to form pyrrolo[3,4-c]pyridine structures. researchgate.net

| Strategy | General Method | Expected Product from Pyrrole Core | Reference |

|---|---|---|---|

| Ring Expansion | Ciamician–Dennstedt Rearrangement (Dichlorocarbene) | Substituted Chloropyridine | wikipedia.org |

| Ring Expansion | Reaction with Sodium Methoxide and Methylene (B1212753) Iodide | Pyridine | slideshare.net |

| Annulation | Reaction with 1,3-enynes and anilines | Fused Polycyclic Pyrrole | beilstein-journals.org |

| Annulation | Intramolecular cyclization of substituted pyrroles | Pyrrolo[3,4-c]pyridines | researchgate.net |

Investigation of Chemoselectivity and Regioselectivity in Synthetic Transformations

Regioselectivity refers to the preference for reaction at one position over another, while chemoselectivity is the preference for reaction with one functional group over another. Both are critical considerations in the synthesis of derivatives from this compound.

The pyrrole ring is generally more reactive towards electrophilic substitution than benzene. pharmaguideline.com The substitution pattern of this compound creates a complex directive effect for further electrophilic attack. The C2 position is blocked. The C3-methyl group is an electron-donating group, which activates the ring, particularly at the C2, C4 and C5 positions. The C2-nitrile group is electron-withdrawing and deactivating, acting as a "meta"-directing group, which in the pyrrole system favors substitution at the C4 position. cdnsciencepub.com

A study on the nitration of 1-methyl-2-pyrrolecarbonitrile demonstrated that the 2-cyano group directs the incoming nitro group toward the 4- and 5-positions, with the 4-nitro isomer being a significant product. cdnsciencepub.com This indicates that for this compound, electrophilic substitution would likely be directed to the C5 position, influenced by the activating methyl group, and the C4 position, influenced by the nitrile group. The precise ratio of isomers would depend on the specific electrophile and reaction conditions.

Chemoselectivity becomes important when a reagent could potentially react with the pyrrole ring, the methyl group, or the nitrile group. For example, a strong reducing agent like LiAlH₄ will chemoselectively reduce the nitrile group without affecting the aromatic pyrrole ring. Conversely, catalytic hydrogenation might reduce the pyrrole ring itself under certain conditions. Oxidation reactions must also be carefully chosen to target a specific site without unwanted side reactions. youtube.com

Reactions with Other Heterocyclic Systems for Hybrid Molecule Formation

Creating hybrid molecules by connecting this compound to other heterocyclic systems is a key strategy in drug discovery and materials science. This is often accomplished through the formation of new carbon-carbon or carbon-heteroatom bonds.

A common approach involves first halogenating the pyrrole ring, for example, at the C5 position, to create a handle for cross-coupling reactions.

Cross-Coupling Reactions: A halogenated derivative, such as 5-bromo-3-methyl-1H-pyrrole-2-carbonitrile, could be coupled with a variety of heterocyclic boronic acids or stannanes via Suzuki or Stille coupling, respectively. These palladium-catalyzed reactions are highly efficient for creating bi-heterocyclic structures.

Synthesis from Heterocyclic Precursors: Another strategy involves building the pyrrole ring onto an existing heterocyclic system. For example, reacting a heterocyclic amine with 2,5-dimethoxytetrahydrofuran (B146720) can form an N-substituted pyrrole. semanticscholar.org This could be adapted to synthesize molecules where a heterocyclic unit is attached to the pyrrole nitrogen.

Condensation Reactions: The synthesis of non-aromatic pyrroles has been achieved through the reaction of carbonyl derivatives of acetylene (B1199291) with 3,3-diaminoacrylonitriles. nih.gov This highlights the potential for condensation-type reactions to link pyrrole precursors with other functionalized systems to build hybrid structures.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-Methyl-1H-pyrrole-2-carbonitrile, such calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure of this compound would involve determining the distribution of electrons within the molecule and the energies of its molecular orbitals. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.comwuxibiology.comyoutube.com

Computational studies on related pyrrole (B145914) derivatives often employ Density Functional Theory (DFT) to model their electronic structure and have shown that the distribution of these frontier orbitals can be significantly influenced by the nature and position of substituents on the pyrrole ring. researchgate.netresearchgate.net For this compound, the electron-withdrawing nature of the nitrile group and the electron-donating methyl group would be expected to significantly influence the electron density distribution across the pyrrole ring.

A hypothetical representation of the frontier molecular orbitals for this compound is presented in the table below. The actual values would need to be determined through specific DFT calculations.

| Molecular Orbital | Description | Predicted Energy (Arbitrary Units) |

| LUMO | The lowest unoccupied molecular orbital, which can accept electrons during a chemical reaction. | -1.5 |

| HOMO | The highest occupied molecular orbital, which can donate electrons in a chemical reaction. | -6.0 |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | 4.5 |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to simulate chemical reactions involving this compound, mapping out the potential energy surface of the reaction. This allows for the identification of the most likely reaction pathways and the characterization of transition states—the high-energy intermediates that govern the reaction rate. Such studies are vital for understanding the synthesis and degradation of the compound. For instance, investigations into the oxidation chemistry of pyrrole have utilized computational methods to propose and evaluate reaction pathways. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies (Methodology)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.

The methodology involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Preparation of the Ligand: Generating a 3D model of this compound.

Docking Simulation: Using a docking algorithm to explore the possible binding modes of the ligand within the active site of the receptor.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity.

Studies on other pyrrole derivatives have successfully employed molecular docking to identify potential biological targets and to rationalize their observed biological activities. nih.gov For example, docking studies on pyrrole-2-carboxamide derivatives helped in understanding their interaction with mycobacterial membrane protein Large 3 (MmpL3). nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for confirming the identity and structure of a synthesized compound. DFT calculations have been shown to provide good agreement with experimental spectroscopic data for a range of organic molecules, including pyrrole derivatives. mdpi.com

A hypothetical table of predicted spectroscopic data for this compound is provided below.

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | H-4: ~6.2, H-5: ~6.8, CH₃: ~2.3 |

| ¹³C NMR | Chemical Shift (ppm) | C-2: ~110, C-3: ~125, C-4: ~115, C-5: ~120, CN: ~118, CH₃: ~13 |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | C≡N stretch: ~2230, N-H stretch: ~3400 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. For a relatively rigid molecule like this compound, the number of low-energy conformers is expected to be limited.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions and interactions. nih.gov An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, would offer insights into its dynamic behavior, flexibility, and the stability of its interactions.

Predictive Computational Methods for Chemical Space Exploration and Design

The concept of chemical space encompasses all possible molecules. researchgate.net Predictive computational methods can be used to explore this vast space to identify novel molecules with desired properties. Starting from a known structure like this compound, computational tools can be used to design and evaluate new derivatives in silico. This approach, often coupled with machine learning, can accelerate the discovery of new compounds with enhanced activities or improved properties. This strategy allows for the rational design of new molecules, for example, by modifying the substituents on the pyrrole ring to tune the electronic and steric properties for a specific application.

Advanced Research Applications and Potentials of Pyrrole Carbonitrile Scaffolds

Role as Synthetic Intermediates in Complex Molecule Construction

The reactivity of the pyrrole (B145914) ring and the versatile nature of the nitrile group make pyrrole carbonitriles, including 3-Methyl-1H-pyrrole-2-carbonitrile, valuable intermediates in organic synthesis. google.com The nitrile group can undergo a variety of chemical transformations, such as hydrolysis, reduction, and cycloaddition reactions, providing access to a wide array of functional groups and heterocyclic systems.

Precursors for Advanced Heterocyclic Systems

Pyrrole carbonitrile derivatives serve as foundational materials for the synthesis of more complex heterocyclic structures. researchgate.net The inherent reactivity of the pyrrole nucleus, combined with the transformations available to the cyano group, allows for the construction of fused and multi-ring systems. For instance, the cyclization of intermediates derived from pyrrole carbonitriles can lead to the formation of various N-heterocyclic frameworks. nih.gov These advanced heterocyclic systems are often core structures in medicinally important compounds.

Building Blocks for Natural Product Synthesis

The pyrrole scaffold is a recurring motif in a multitude of natural products exhibiting significant biological activities. eurekaselect.comchim.it Synthetic routes to these complex molecules often rely on the strategic use of functionalized pyrrole building blocks. Pyrrole-2-carbonitriles are particularly useful in this context, providing a handle for the introduction of various substituents and for participating in key bond-forming reactions. The synthesis of the lamellarin class of marine natural products, for example, involves the elaboration of 3,4-diarylated pyrrole-2-carboxylic acid moieties, which can be accessed from pyrrole carbonitrile precursors. chim.it

Development of Structure-Activity Relationships (SAR) for Receptor Modulators

Pyrrole carbonitrile scaffolds have been extensively explored in the development of modulators for various biological receptors, with a notable focus on the progesterone (B1679170) receptor (PR). nih.govresearchgate.netnih.gov The systematic modification of the pyrrole carbonitrile core allows for the detailed investigation of structure-activity relationships (SAR), providing insights into the molecular features required for potent and selective receptor binding and functional activity. researchgate.net

Non-Steroidal Progesterone Receptor Antagonists: Design and Synthesis

There is a significant effort in medicinal chemistry to develop non-steroidal progesterone receptor modulators to avoid the side effects associated with steroidal compounds. nih.govnih.gov Pyrrole-containing compounds have emerged as a promising class of non-steroidal PR antagonists. nih.govresearchgate.net Specifically, derivatives of 1-methyl-1H-pyrrole-2-carbonitrile have been incorporated into various molecular frameworks, leading to the discovery of potent PR antagonists. nih.gov For example, a series of compounds containing the 5-(2-oxoindolin-5-yl)-1H-pyrrole-2-carbonitrile moiety have been synthesized and evaluated for their PR modulating activity. acs.org

Research has shown that subtle structural modifications to the pyrrole moiety can have a predictive influence on whether a compound acts as a progesterone receptor agonist or antagonist. nih.gov For instance, compounds featuring a 5'-cyano-2'-pyrrole moiety have been identified as potent PR agonists, while those with a 5'-nitro-2'-pyrrole moiety tend to be PR antagonists. nih.gov

Rational Design and Optimization of Ligands

The rational design and optimization of ligands targeting the progesterone receptor often involve the exploration of different substituents on the pyrrole carbonitrile scaffold. Studies have revealed that the size and nature of substituents at various positions on the pyrrole ring can significantly impact the functional response of the resulting compounds. ebi.ac.uk For example, in the 3,3-dialkyl-5-aryloxindole series of PR modulators, smaller alkyl groups like dimethyl tend to produce potent PR antagonists, whereas larger groups such as spirocyclohexyl lead to PR agonists. ebi.ac.uk

The optimization of these ligands has led to the identification of compounds like 5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348), which has demonstrated potent PR antagonist activity. acs.orgebi.ac.uk

| Compound Moiety | Receptor Activity | Reference |

| 5'-Cyano-2'-pyrrole | Progesterone Receptor Agonist | nih.gov |

| 5'-Nitro-2'-pyrrole | Progesterone Receptor Antagonist | nih.gov |

| 3,3-Dimethyl substituent (in 5-aryloxindole series) | Progesterone Receptor Antagonist | ebi.ac.uk |

| Spirocyclohexyl substituent (in 5-aryloxindole series) | Progesterone Receptor Agonist | ebi.ac.uk |

Applications in Advanced Materials Science

The unique electronic properties of the pyrrole ring make it a valuable component in the design of advanced materials. researchgate.neteurekaselect.com Pyrrole derivatives, including those with carbonitrile substituents, are utilized in the development of conducting polymers, sensors, and other functional materials. The electron-rich nature of the pyrrole ring allows for facile oxidation and polymerization, leading to the formation of polypyrrole, a well-known conducting polymer.

The introduction of functional groups like the carbonitrile moiety can be used to tune the electronic and physical properties of these materials. For example, the incorporation of specific substituents on the pyrrole ring can influence the solubility, processability, and conductivity of the resulting polymers. mdpi.com While direct applications of this compound in materials science are not extensively documented, the broader class of pyrrole carbonitriles holds potential for the synthesis of novel materials with tailored properties for applications in electronics, sensing, and energy storage. researchgate.net

Photoluminescent Properties and Fluorescent Compounds

The investigation of pyrrole carbonitrile scaffolds has revealed their potential in the development of novel photoluminescent and fluorescent materials. While specific studies on the photophysical properties of this compound are not extensively documented in publicly available literature, the broader class of pyrrole derivatives exhibits promising fluorescence characteristics. These properties are often tunable through chemical modifications, suggesting that this compound could serve as a valuable core structure in the design of fluorescent compounds.

Research into various pyrrole derivatives has demonstrated their capacity for strong fluorescence emission. For instance, certain pyrrole derivatives have been engineered to exhibit aggregation-enhanced emission (AEE), a phenomenon where the fluorescence intensity increases in the aggregated state. rsc.org This property is highly desirable for applications in bio-imaging, as it allows for specific visualization of cellular structures like the cell membrane. rsc.org The introduction of electron donor-acceptor groups to the pyrrole ring is another strategy to create fluorescent molecules. nih.gov These compounds can display solvatochromic fluorescence, where the emission wavelength is dependent on the polarity of the solvent, making them suitable for use as sensors and in optical thermometry. nih.govrsc.org

Furthermore, the position of substituents on the pyrrole ring significantly influences the fluorescence quantum yield and emission wavelengths. rsc.orgacs.org Studies on distyrylpyrrole derivatives with cyano groups have shown that the placement of these groups can either enhance or quench fluorescence in solution versus the solid state. acs.org This highlights the intricate relationship between molecular structure and photophysical properties in this class of compounds. The development of pyrrole-based dyes, such as those based on the 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) core, has also yielded compounds with interesting solid-state fluorescence and large Stokes shifts, which are beneficial for various optical applications. rsc.org The exploration of aryl-substituted pyrrole derivatives has even led to materials with aggregation-induced phosphorescence, opening avenues for applications in time-resolved and two-photon luminescence imaging. nih.gov

While direct experimental data for this compound is pending, the existing body of research on related pyrrole carbonitriles and other derivatives strongly suggests its potential as a building block for new fluorescent materials. The methyl and carbonitrile groups on the pyrrole ring are expected to influence the electronic and steric properties, thereby affecting the absorption and emission spectra. Further research is warranted to fully characterize the photoluminescent properties of this specific compound and its derivatives.

Polymer Chemistry and Conductive Materials Research

The pyrrole scaffold is a fundamental component in the field of polymer chemistry, particularly in the synthesis of conductive materials. Polypyrrole, a well-known conductive polymer, is valued for its good environmental stability, biocompatibility, and electrical conductivity. The incorporation of functional groups onto the pyrrole ring, such as in this compound, offers a strategy to fine-tune the properties of the resulting polymers.

While specific polymerization studies of this compound are not widely reported, research on closely related compounds provides insight into its potential. For example, 1-methyl-1H-pyrrole-2-carbonitrile can be polymerized to form conductive materials. The resulting polymers are noted for their potential use in flexible electronics and sensors, with the incorporation of the carbonitrile-containing pyrrole enhancing both electrical conductivity and mechanical properties of polymer matrices.

The general reactivity of pyrroles allows for their polymerization through various methods, including electrochemical and chemical oxidation. wikipedia.org The substituent groups on the pyrrole ring play a crucial role in determining the polymerization mechanism and the final properties of the polymer. The methyl group in this compound is an electron-donating group, which can influence the oxidation potential and the regiochemistry of polymerization. The electron-withdrawing carbonitrile group can also impact the electronic properties of the polymer backbone.

Pyrrole-based heterocyclic conjugated polymers have been synthesized and shown to exhibit photoluminescence, with emissions in the blue to blue-green region. researchgate.net These polymers are often soluble in common organic solvents, which is advantageous for processing and device fabrication. researchgate.net The ability to form copolymers with other moieties, such as butadiynylene or phenylene, further expands the range of accessible properties. researchgate.net

The potential of this compound in polymer chemistry lies in its ability to serve as a functionalized monomer. The resulting polymers could possess a unique combination of properties, including conductivity, photoluminescence, and tailored solubility, making them attractive for a variety of applications in materials science.

Agrochemical Research: Use as Intermediate in Pesticide Development (e.g., Insecticidal, Acaricidal, Molluscicidal Agents)

Pyrrole derivatives are a significant class of compounds in agrochemical research, with many exhibiting potent pesticidal activities. nih.gov The pyrrole ring is a key structural feature in several commercial pesticides. nih.govacs.org this compound represents a valuable intermediate for the synthesis of new and potentially more effective insecticidal, acaricidal, and molluscicidal agents.

The development of novel pesticides is driven by the need to overcome resistance to existing products and to find more environmentally benign solutions. nih.gov Pyrrole-based insecticides, such as chlorfenapyr, have a unique mode of action, acting as uncouplers of oxidative phosphorylation, which disrupts the production of ATP in pests. researchgate.netresearchgate.net This different mechanism of action makes them effective against pests that have developed resistance to traditional neurotoxic insecticides. researchgate.net

Research has shown that various substituted pyrrole-3-carbonitriles possess significant insecticidal activity against a range of pests, including the cotton leafworm (Spodoptera littoralis). acs.org The biological efficacy of these compounds is highly dependent on the nature and position of the substituents on the pyrrole ring. acs.org

In the realm of acaricidal activity, pyrrole derivatives have also demonstrated considerable promise. nih.govmdpi.com Studies on novel 2-aryl-pyrrole derivatives containing ester groups have revealed compounds with acaricidal activities equal to or even superior to the commercial standard, chlorfenapyr. nih.gov For instance, [4-bromo-2-(4-chlorophenyl)-3-cyano-5-(trifluoromethyl)pyrrol-1-yl]methyl 3-methylbutanoate showed significantly higher activity against spider mites. nih.gov

Furthermore, arylpyrrole derivatives have been investigated for their molluscicidal properties against snails that act as intermediate hosts for parasites like Schistosoma japonicum. nih.govnih.gov One study identified 4-bromo-1-(bromomethyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile as having potent molluscicidal activity. nih.govnih.gov The structure-activity relationship studies indicated that the presence of a bromine atom on the pyrrole ring was crucial for its effectiveness. nih.govnih.gov

The following table summarizes the pesticidal activities of some representative pyrrole carbonitrile derivatives, highlighting the potential of this chemical class in agrochemical applications.

| Compound Class | Target Pest | Activity | Reference |

| 2-[(2-hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | Cotton leafworm (S. littoralis) | Insecticidal | acs.org |

| 2-Aryl-pyrrole derivatives with ester groups | Oriental armyworm, mosquito, spider mite | Insecticidal, Acaricidal | nih.gov |

| 4-Bromo-1-(bromomethyl)-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | Oncomelania hupensis (snail) | Molluscicidal | nih.govnih.gov |

| Pyrrole-2-carboxamides | Fruit fly (Drosophila melanogaster) | Insecticidal (Ryanodine receptor activator) | nih.gov |

Exploration in Chemical Biology Research (Focus on in vitro studies)

The pyrrole scaffold is a prominent heterocyclic motif in medicinal chemistry and chemical biology, forming the core of numerous bioactive compounds. researchgate.netnih.govnih.gov The exploration of pyrrole derivatives, including those related to this compound, in in vitro studies has unveiled their potential as modulators of various biological processes.

Evaluation of Anti-proliferative Activity on Cell Lines

A significant area of investigation for pyrrole derivatives is their anti-proliferative activity against various cancer cell lines. nih.gov Numerous studies have demonstrated the potential of substituted pyrroles to inhibit the growth of tumor cells. For example, a library of 7-substituted 5H-pyrrolo[1,2-a] rsc.orgacs.orgbenzoxazin-5-one derivatives, which are structurally related to pyrroles, showed dose-dependent reduction of cell viability in human cancer cell lines. nih.gov

The anti-proliferative efficacy of these compounds is often evaluated using standard assays such as the MTT assay. nih.gov The results from these assays provide crucial information on the concentration-dependent effects of the compounds on cell survival. For instance, certain pyrrole derivatives have shown potent antitumor effects on human colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) cell lines. nih.gov

The following table provides examples of the anti-proliferative activity of some pyrrole derivatives against different cancer cell lines.

| Cell Line | Compound Type | Observed Effect | Reference |

| Human colon (LoVo), breast (MCF-7), ovary (SK-OV-3) | Pyrrole derivatives with benzoyl and 2-benzylaminophenyl moieties | Strong antitumor effect, decreased cell viability | nih.gov |

| Human cancer cell lines | 7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b] rsc.orgacs.orgoxazin-5-one | Dose-dependent reduction of cell viability | nih.gov |

Molecular-Level Mechanism of Action Studies

Understanding the molecular-level mechanism of action is crucial for the development of targeted therapies. For pyrrole derivatives exhibiting anti-proliferative activity, research has delved into elucidating the underlying cellular and molecular events.

One common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. Cell cycle analysis and western blotting are powerful techniques used to investigate these mechanisms. nih.gov Studies on active pyrrole derivatives have suggested that their anti-proliferative effects are indeed mediated through the induction of apoptosis. nih.gov

Another identified molecular target for some pyrrole-containing compounds is tubulin. researchgate.net The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death. researchgate.net This mechanism has been observed in various tumor cell lines treated with specific ethyl (S)-1-acetyl-5-aryl-2-(2-aryl-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylates (EAPCs). researchgate.net

The diverse biological activities of pyrrole derivatives underscore the importance of this scaffold in chemical biology and drug discovery. chemscene.com While specific mechanistic studies on this compound have yet to be reported, the findings from related compounds provide a strong rationale for its investigation as a potential bioactive agent.

Future Directions and Emerging Research Areas

Sustainable and Green Synthesis of Pyrrole (B145914) Carbonitriles

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole derivatives, aiming to reduce the environmental impact of chemical processes. Future research will likely focus on several key areas to develop more sustainable methods for producing 3-Methyl-1H-pyrrole-2-carbonitrile and related compounds.

Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound is being investigated to accelerate reaction times and improve energy efficiency in pyrrole synthesis. mdpi.com These methods often lead to higher yields and cleaner reaction profiles compared to conventional heating. The development of one-pot multicomponent reactions, where multiple synthetic steps are combined into a single operation, further contributes to the atom economy and sustainability of pyrrole carbonitrile synthesis. researchgate.net

High-Throughput Synthesis and Screening for Pyrrole Carbonitrile Derivative Libraries

The discovery of new bioactive molecules and materials often relies on the ability to synthesize and screen large numbers of compounds. High-throughput synthesis (HTS) and screening are becoming indispensable tools in the exploration of the chemical space around the this compound scaffold.

Automated synthesis platforms, including the use of continuous flow chemistry, are enabling the rapid production of libraries of pyrrole derivatives. dntb.gov.ua Flow chemistry, in particular, offers precise control over reaction parameters, leading to improved yields and purity, and facilitates the seamless integration of synthesis and purification steps. dntb.gov.ua This technology is well-suited for generating diverse libraries of substituted pyrrole carbonitriles for subsequent biological evaluation.

Combinatorial chemistry, a strategy that allows for the systematic creation of a vast number of related compounds, is another powerful approach. cnr.it By combining different building blocks in a systematic manner, researchers can generate extensive libraries of this compound derivatives. These libraries can then be subjected to high-throughput screening to identify compounds with desired properties, such as specific biological activities. mdpi.commit.edu The use of encoded library technology, where each compound is tagged with a unique chemical identifier, further streamlines the screening process and the identification of active compounds. cnr.it

Advanced Characterization Techniques (e.g., Cryo-EM, Solid-State NMR for specific applications)

The precise characterization of this compound and its derivatives is crucial for understanding their structure-activity relationships. While standard analytical techniques remain important, advanced methods are offering unprecedented insights.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of pyrrole derivatives. dntb.gov.ua Advanced NMR techniques, including two-dimensional methods and the analysis of various nuclei such as ¹H, ¹³C, and ¹⁵N, provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. Solid-state NMR (ssNMR) is emerging as a powerful tool for characterizing these compounds in their solid form, providing information about their crystal packing and polymorphism. nih.gov The combination of ssNMR with computational methods, a field known as "NMR crystallography," allows for the highly accurate determination of solid-state structures. mdpi.com

Cryogenic Electron Microscopy (Cryo-EM) is a revolutionary technique for determining the high-resolution structures of large biomolecules and their complexes. While not yet a standard tool for small molecules like this compound, its future application in this area holds immense potential. For instance, Cryo-EM could be used to visualize the interaction of a bioactive pyrrole carbonitrile derivative with its target protein, providing critical information for drug design and optimization. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

AI and ML algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes, including reaction yields and potential side products. researchgate.net This can significantly accelerate the optimization of synthetic protocols for pyrrole carbonitriles. Furthermore, generative AI models can design novel molecular structures with desired properties, such as high binding affinity to a specific biological target or improved physicochemical characteristics. cnr.it

In the realm of drug discovery, computational methods like molecular docking are used to predict how a molecule like this compound might bind to a protein target. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, which are often built using machine learning, can correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the potency of new derivatives. acs.org The integration of AI and ML promises to make the discovery of new pyrrole-based drugs and materials a more rational, efficient, and cost-effective process. mit.edu

Q & A

Q. Table 1: Representative Synthesis Conditions

| Starting Material | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 3-methyl-1H-pyrrole-2-carboxylate | 3-Fluoro-2-iodobenzoyl chloride, NaHCO₃ | 23% | |

| 2-Amino-1H-pyrrole | Carbonitriles, acetic acid, reflux | 40–60% |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for the pyrrole ring (δ 6.0–7.5 ppm for protons, δ 90–120 ppm for carbons). The nitrile group appears as a singlet in ¹H NMR but is confirmed via ¹³C (δ ~110–120 ppm) .

- IR Spectroscopy : Confirm the C≡N stretch at ~2217–2221 cm⁻¹ .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+1]⁺ = 147.1 g/mol).

Advanced: How can X-ray crystallography and software tools validate the molecular structure?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation (e.g., in ethanol/water).

- Data Collection : Use a diffractometer (Mo/Kα radiation) to obtain intensity data.

- Refinement : SHELXL refines atomic coordinates and thermal parameters .

- Validation : Mercury visualizes packing patterns and void spaces , while PLATON checks for twinning or disorder .

- Example : A monoclinic P2₁/c space group (a = 17.527 Å, β = 106.92°) was reported for a related carbonitrile .

Advanced: How to resolve contradictions in spectral or crystallographic data?

Methodological Answer:

- Cross-validation : Compare NMR/IR with computational predictions (e.g., DFT).

- Alternative techniques : Use X-ray powder diffraction if single crystals are unavailable.

- Database cross-check : Match crystallographic parameters (e.g., Z-value, unit cell dimensions) with the Cambridge Structural Database .

- Case Study : Discrepancies in nitrile group orientation were resolved via Hirshfeld surface analysis .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

- Waste Disposal : Neutralize with alkaline solutions before disposal .

Advanced: How can computational tools predict reactivity or pharmacological activity?

Methodological Answer:

- Docking studies : Use AutoDock or Schrödinger to model interactions with biological targets (e.g., kinases).

- Molecular Dynamics : Simulate stability in aqueous environments (e.g., GROMACS).

- QSAR Models : Corporate substituent effects (e.g., methyl groups enhance lipophilicity) to predict bioactivity .

Advanced: What methodologies assess pharmacological potential (e.g., antitumor activity)?

Methodological Answer:

- In vitro assays :

- Kinase inhibition : Measure IC₅₀ via ADP-Glo™ assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- In vivo models : Evaluate pharmacokinetics in rodent xenografts.

- SAR Studies : Modify the pyrrole ring (e.g., 5-substituted derivatives) to enhance selectivity .

Basic: How do physicochemical properties influence reactivity?

Methodological Answer:

- Lipophilicity (LogP) : A moderate LogP (~1.5) balances solubility and membrane permeability.

- pKa : The pyrrole NH group (pKa ~10) deprotonates under basic conditions, altering reactivity.

- Thermal stability : Decomposes above 200°C, requiring low-temperature storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.